molecular formula C6H2Cl5N B8605469 3,5,6-Trichloro-2-(dichloromethyl)pyridine

3,5,6-Trichloro-2-(dichloromethyl)pyridine

Cat. No.: B8605469
M. Wt: 265.3 g/mol
InChI Key: CLCHWEPCEBIXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trichloro-2-(dichloromethyl)pyridine is a useful research compound. Its molecular formula is C6H2Cl5N and its molecular weight is 265.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

IUPAC Name

2,3,5-trichloro-6-(dichloromethyl)pyridine

InChI

InChI=1S/C6H2Cl5N/c7-2-1-3(8)6(11)12-4(2)5(9)10/h1,5H

InChI Key

CLCHWEPCEBIXCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In procedures as noted in Example 1, a reaction mixture of 4-hydrazino-2,3,5-trichloro-6-(trichloromethyl)pyridine (9.9 grams; 0.03 mole) and sodium hydroxide (1/N, 37.5 ml, 0.0375 mole) in methanol (100 ml) was heated under reflux conditions for a period of about 4 hours and the product similarly recovered as a brown oil. Examination of GLC, PMR and mass spectral analysis indicated a product yield of 59% of 3,5,6-trichloro-2-(dichloromethyl)pyridine. A portion of the crude product was distilled over at 168°-73° C./21 mmHg as a colorless oil which crystallized as large colorless prisms from hexane, m.p. 61°-62° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,3,5,6-Tetrachloropyridine (1.1 g, 0.005 mole) was combined with 5 ml of N-methylpyrrolidine and 5 ml (about 0.062 mole) of chloroform in a reaction vessel and to the resulting solution 6 g of 50 percent aqueous sodium hydroxide (0.075 mole) was added with stirring. After 30 minutes the title compound was shown to be present in the reaction mixture by gas chromatography at approximately 15 percent conversion.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One

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